Cytotoxic Activity: Petrosterol vs. Structurally Simplified Phytosterols
Petrosterol exhibits broad‑spectrum cytotoxic activity across multiple human cancer cell lines, with IC50 values ranging from 8.4 to 22.6 μM, whereas common phytosterols like β‑sitosterol typically require concentrations >100 μM to achieve comparable effects in the same cell lines [1]. The cyclopropane‑containing analogs petrosterol‑3,6‑dione and 5α,6α‑epoxy‑petrosterol show enhanced potency with IC50 values as low as 8.4 μM, but petrosterol itself remains a viable comparator due to its structural simplicity and availability [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 8.4–22.6 μM (Petrosterol, compounds 1‑3) |
| Comparator Or Baseline | >100 μM (typical for β‑sitosterol) |
| Quantified Difference | ≥5‑fold lower IC50 |
| Conditions | A549, HL‑60, MCF‑7, SK‑OV‑3, U937 cancer cell lines |
Why This Matters
A 5‑fold lower IC50 translates to lower compound consumption, higher assay sensitivity, and reduced cost per data point in screening campaigns.
- [1] Nguyen HT, Chau VM, Tran TH, et al. C29 sterols with a cyclopropane ring at C-25 and 26 from the Vietnamese marine sponge Ianthella sp. and their anticancer properties. Bioorg Med Chem Lett. 2009;19(16):4584-4588. View Source
